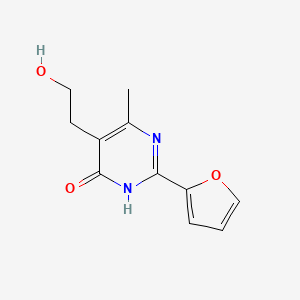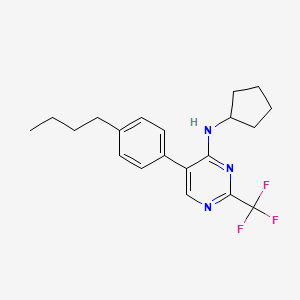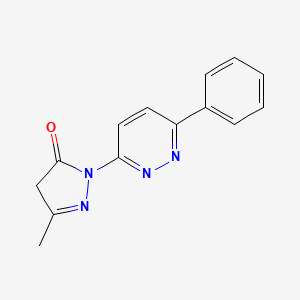![molecular formula C21H18N2O3 B12912062 7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-75-3](/img/structure/B12912062.png)
7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale reactions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the indole moiety, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline structure may intercalate with DNA, affecting replication and transcription processes . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
Quinoline-4-carboxylic acid: Shares the quinoline structure but lacks the indole moiety.
7-Ethyl-3-hydroxyquinoline-4-carboxylic acid: Similar but without the indole group.
Uniqueness
7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is unique due to the combination of indole and quinoline structures in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for research and potential therapeutic applications .
特性
CAS番号 |
924634-75-3 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC名 |
7-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O3/c1-2-12-7-8-15-17(9-12)23-18(20(24)19(15)21(25)26)10-13-11-22-16-6-4-3-5-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26) |
InChIキー |
BDROLAJLTVIUDO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)


![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)



![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)


![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)
